molecular formula C18H17F2NO4 B2919684 2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1327383-06-1

2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No.: B2919684
CAS No.: 1327383-06-1
M. Wt: 349.334
InChI Key: PIPNJTDATPACIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate ( 1327383-06-1) is a synthetic organic compound with the molecular formula C 18 H 17 F 2 NO 4 and a molecular weight of 349.3 g/mol . Its structure features a (4-ethoxyphenyl)acetate moiety linked via a 2-oxoethyl bridge to a 3,4-difluorophenyl group, creating a multifaceted chemical architecture. The presence of both the electron-withdrawing fluorine atoms and the ether/ester functional groups makes this compound a valuable intermediate for synthetic organic chemistry and medicinal chemistry research. This compound is presented as a high-purity solid for use in laboratory research. Researchers can utilize it as a key building block in the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships (SAR) for various pharmaceutical targets . The specific physicochemical properties, mechanism of action, and biological profile of this compound are areas for ongoing investigation. Researchers are encouraged to characterize the product thoroughly upon receipt. Please note: This product is designated For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[2-(3,4-difluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO4/c1-2-24-14-6-3-12(4-7-14)9-18(23)25-11-17(22)21-13-5-8-15(19)16(20)10-13/h3-8,10H,2,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPNJTDATPACIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H18F2N2O3
  • Molecular Weight : 320.33 g/mol
  • CAS Number : Not specified in the search results.

The compound primarily functions through the inhibition of specific enzymes and pathways involved in cellular metabolism. The fluorinated phenyl group is believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other fluorinated derivatives that have shown potent biological activity against various cancers.
  • Cellular Uptake : Modifications in the structure can improve the pharmacokinetic properties, allowing better absorption and retention in target tissues.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies on fluorinated derivatives have demonstrated their ability to inhibit glycolysis in cancer cells, particularly glioblastoma multiforme (GBM) . The mechanism involves the inhibition of hexokinase, a key enzyme in glucose metabolism.

Cytotoxic Effects

In vitro studies suggest that this compound exhibits cytotoxic effects on cancer cell lines. The cytotoxicity is often assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Similar compounds have shown low IC50 values under hypoxic conditions, suggesting enhanced effectiveness in tumor microenvironments .

Case Studies

  • Study on Glycolytic Inhibition :
    • Objective : Evaluate the efficacy of fluorinated analogs in inhibiting glycolysis.
    • Findings : Fluorinated derivatives demonstrated greater inhibition of hexokinase compared to non-fluorinated counterparts, leading to reduced cell viability in GBM models .
    • : These findings support the potential use of such compounds in targeted cancer therapies.
  • Pharmacokinetic Analysis :
    • Objective : Assess the absorption and distribution of this compound.
    • Findings : Modifications at the C-2 position enhanced stability and cellular uptake, suggesting improved therapeutic profiles compared to traditional analogs .
    • : Structural modifications can significantly impact pharmacokinetics and therapeutic efficacy.

Data Tables

PropertyValue
Molecular FormulaC16H18F2N2O3
Molecular Weight320.33 g/mol
CAS NumberNot specified
Anticancer ActivitySignificant
IC50 (in GBM cells)Low values observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

Ethyl 2-[(2,4-difluorophenyl)amino]acetate ()
  • Formula : C₁₀H₁₀F₂N₂O₂
  • Key Features: Lacks the ethoxyphenyl acetate group but shares the difluorophenyl-aminoacetate backbone.
  • Application : Intermediate in synthesizing pyrazole derivatives with anti-inflammatory and antimicrobial activities .
Methyl 2-amino-2-(3,4-difluorophenyl)acetate ()
  • Formula: C₉H₉F₂NO₂
  • Key Features : Contains a 3,4-difluorophenyl group but substitutes the oxoethyl ester with a simpler methyl ester.
  • Comparison : Smaller molecular weight (218.2 g/mol) may enhance bioavailability but reduce target specificity due to reduced steric bulk .
FE@SNAP ()
  • Key Features : A fluoroethylated MCHR1 antagonist with a 3,4-difluorophenyl group.
  • Comparison : Demonstrates the pharmacological significance of the 3,4-difluorophenyl motif in receptor antagonism. The target compound’s ethoxyphenyl group may confer distinct pharmacokinetic properties .

Analogues with Ethoxyphenyl/Acetate Substituents

2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate ()
  • Formula: C₂₄H₃₁NO₆
  • Key Features : Incorporates dual ethoxy groups on both aromatic rings.
  • Comparison : Higher molecular weight (429.5 g/mol) and lipophilicity may enhance tissue retention but complicate metabolic clearance compared to the target compound .
(2S)-2-{[(2S)-2-Benzamido-3-(4-ethoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate ()
  • Formula : C₂₇H₃₁N₃O₅
  • Key Features : Contains a 4-ethoxyphenyl group and benzamide scaffold.
  • Comparison : The benzamide group may enhance hydrogen-bonding interactions, influencing target binding affinity .

Functional Group Variations

2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate ()
  • Formula: C₁₈H₁₆FNO₄
  • Key Features : Replaces 4-ethoxy with 3-fluoro and introduces an acetyl group.
  • Comparison : The acetyl group (electron-withdrawing) may alter electronic properties, affecting reactivity or metabolic stability compared to the ethoxy group (electron-donating) .
Ticagrelor (Brilinta®, )
  • Formula : C₂₃H₂₈F₂N₆O₄S
  • Key Features : Includes a 3,4-difluorophenylcyclopropyl group.

Q & A

Q. What protocols ensure safe handling of fluorinated intermediates during synthesis?

  • Methodology : Follow OSHA guidelines for fluorinated compounds: use fume hoods, PPE (nitrile gloves, goggles), and inert gas purging for moisture-sensitive steps. Waste disposal via alkaline hydrolysis neutralizes reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.